molecular formula C15H31N3O B14786869 2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide

2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide

Cat. No.: B14786869
M. Wt: 269.43 g/mol
InChI Key: NRMHZDIZWLNLDG-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, an isopropyl group, a methyl group, and a piperidine ring. The presence of these functional groups contributes to its reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of a suitable precursor with an isopropylating agent to introduce the isopropyl group.

    Amination: The intermediate is then subjected to amination to introduce the amino group.

    Methylation: The next step involves the methylation of the intermediate to introduce the methyl group.

    Piperidine Ring Formation: Finally, the piperidine ring is introduced through a cyclization reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of corresponding oxides, while reduction may yield the corresponding reduced forms of the compound.

Scientific Research Applications

2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and interactions at the molecular level.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide, also known by its CAS number 1354028-73-1, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H31N3O
  • Molecular Weight : 269.43 g/mol
  • Structure : The compound features a butanamide backbone with an isopropyl group and a piperidine derivative, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its effects on various cellular pathways. Notably, it has shown promise as a modulator in several key areas:

1. Bruton's Tyrosine Kinase (BTK) Inhibition

Recent studies have highlighted the compound's potential as a BTK inhibitor, which is crucial for B cell receptor signaling. The inhibition of BTK can be beneficial in treating B cell malignancies and autoimmune disorders. For instance, a related study reported that a similar compound exhibited potent BTK inhibitory activity with an IC50 of 7 nM, significantly impacting the growth of TMD8 B cell lymphoma cells by inducing apoptosis and cell cycle arrest .

2. Anticonvulsant Properties

The compound may also exhibit anticonvulsant activity, similar to other amino acid derivatives. This is particularly relevant in the context of epilepsy treatment, where compounds that modulate neurotransmitter activity can provide therapeutic benefits .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, the following pathways have been suggested based on related compounds:

  • Inhibition of Kinases : By inhibiting BTK, the compound disrupts signaling pathways critical for B cell proliferation and survival.
  • Modulation of Neurotransmitter Release : Similar compounds have been shown to affect GABAergic and glutamatergic signaling, potentially contributing to their anticonvulsant effects.

Table 1: Summary of Key Studies

Study ReferenceFocus AreaFindings
BTK InhibitionCompound exhibited IC50 of 7 nM; induced apoptosis in TMD8 cells.
Anticonvulsant ActivityRelated compounds showed superior anticonvulsant properties compared to traditional treatments.
Structural AnalysisPredicted boiling point at 371.1 °C; density at 0.962 g/cm³ suggests stability under physiological conditions.

Properties

Molecular Formula

C15H31N3O

Molecular Weight

269.43 g/mol

IUPAC Name

2-amino-3-methyl-N-[(1-methylpiperidin-2-yl)methyl]-N-propan-2-ylbutanamide

InChI

InChI=1S/C15H31N3O/c1-11(2)14(16)15(19)18(12(3)4)10-13-8-6-7-9-17(13)5/h11-14H,6-10,16H2,1-5H3

InChI Key

NRMHZDIZWLNLDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1CCCCN1C)C(C)C)N

Origin of Product

United States

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